Quaterrylene

Catalog No.
S594576
CAS No.
188-73-8
M.F
C40H20
M. Wt
500.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quaterrylene

CAS Number

188-73-8

Product Name

Quaterrylene

IUPAC Name

undecacyclo[20.12.2.22,5.16,10.123,27.03,18.04,15.019,35.032,36.014,38.031,37]tetraconta-1(35),2,4,6,8,10(38),11,13,15,17,19,21,23,25,27(37),28,30,32(36),33,39-icosaene

Molecular Formula

C40H20

Molecular Weight

500.6 g/mol

InChI

InChI=1S/C40H20/c1-5-21-6-2-10-24-28-14-18-32-34-20-16-30-26-12-4-8-22-7-3-11-25(36(22)26)29-15-19-33(40(34)38(29)30)31-17-13-27(37(28)39(31)32)23(9-1)35(21)24/h1-20H

InChI Key

GGVMPKQSTZIOIU-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C4=C5C(=CC=C6C5=C(C=C4)C7=C8C6=CC=C9C8=C(C=C7)C1=CC=CC4=C1C9=CC=C4)C3=CC=C2

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=CC=C6C5=C(C=C4)C7=C8C6=CC=C9C8=C(C=C7)C1=CC=CC4=C1C9=CC=C4)C3=CC=C2

Organic electronics and optoelectronics

Quaterrylene's exceptional photophysical properties, including intense red-shifted fluorescence, high fluorescence quantum yield, and large absorption coefficient, make it a promising candidate for organic electronics and optoelectronic applications [1].

  • Organic light-emitting diodes (OLEDs): Quaterrylene's strong fluorescence and efficient light emission make it a potential material for developing efficient and stable OLEDs [].
  • Organic photovoltaics (OPVs): Researchers are exploring quaterrylene as an acceptor material in OPVs due to its ability to efficiently harvest light and convert it into electrical energy [].

Sensors

Quaterrylene's unique fluorescence properties can be exploited to develop various types of sensors.

  • Chemical sensors: Quaterrylene-based sensors can be designed to detect specific chemicals by monitoring changes in their fluorescence intensity upon interaction with the target analyte [].
  • Biomedical sensors: Researchers are investigating the use of quaterrylene for bioimaging and biosensing applications due to its biocompatibility and potential for targeting specific biomolecules [].

Molecular recognition and self-assembly

Quaterrylene's ability to form well-defined supramolecular structures makes it valuable for studying molecular recognition and self-assembly processes.

  • Organic supramolecular chemistry: Quaterrylene derivatives can be designed to self-assemble into complex structures with specific functionalities, offering insights into the fundamental principles of molecular recognition and self-assembly [].
  • Nanoporous materials: Quaterrylene-based materials are being explored for the development of nanoporous materials with tunable pore sizes and functionalities, which are essential for applications in catalysis, separation, and drug delivery [].

Quaterrylene is a polycyclic aromatic hydrocarbon composed of four fused perylene units. It is characterized by its unique structure, which allows it to exhibit remarkable optical and electronic properties. Quaterrylene is notable for its high thermal stability and ability to absorb a broad spectrum of ultraviolet and visible light, making it a promising candidate for various applications in organic electronics and photonics. Its molecular structure contributes to its distinctive photophysical properties, including strong fluorescence and the potential for application in light-emitting devices.

, including:

  • Oxidation and Reduction: Quaterrylene can participate in two reversible one-electron reductions and one reversible one-electron oxidation reaction, indicating its redox-active nature .
  • Borylation: The direct borylation of quaterrylene has been successfully achieved, resulting in soluble tetra-borylated derivatives. This reaction enhances the compound's solubility and opens avenues for further functionalization .
  • Scholl Reaction: Quaterrylene is synthesized through a Scholl-type coupling of perylene, using trifluoromethanesulfonic acid as a catalyst. This method allows for high-yield production in a single reaction step .

Research on the biological activity of quaterrylene is limited but suggests potential applications in biomedical fields. Its derivatives have been explored as near-infrared contrast agents due to their photostability and hydrophilicity, which are advantageous for imaging applications . The compound's unique optical properties may also facilitate studies in photodynamic therapy, although further investigation is necessary to fully understand its biological interactions.

The primary synthesis method for quaterrylene involves:

  • Scholl Coupling: This method utilizes perylene as the starting material and trifluoromethanesulfonic acid as a catalyst. The process yields quaterrylene efficiently in high yields .
  • Incorporation into Carbon Nanotubes: Another approach involves synthesizing quaterrylene monomers and dimers within single-walled carbon nanotubes, which can enhance their stability and performance in electronic applications .

Quaterrylene has several promising applications:

  • Organic Electronics: Its excellent thermal stability and broad absorption spectrum make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
  • Photonic Devices: Due to its strong fluorescence properties, quaterrylene can be utilized in lasers and other photonic applications.
  • Biomedical Imaging: As mentioned earlier, derivatives of quaterrylene are being developed as contrast agents for near-infrared imaging techniques .

Interaction studies involving quaterrylene primarily focus on its photophysical properties when incorporated into various matrices or systems. For instance, studies have shown that when quaterrylene is embedded within carbon nanotubes, it exhibits enhanced stability and modified optical characteristics compared to its free form . Further research is needed to explore the interactions between quaterrylene and biological systems, particularly regarding its potential therapeutic applications.

Quaterrylene shares structural similarities with other polycyclic aromatic hydrocarbons but stands out due to its unique arrangement of fused perylene units. Here are some similar compounds:

CompoundStructure CharacteristicsUnique Features
PeryleneComposed of five fused benzene ringsBase structure for quaterrylene synthesis
TerryleneComposed of three fused benzene ringsIntermediate compound with different optical properties
CoroneneComposed of six fused benzene ringsKnown for its exceptional stability but lacks the same electronic properties as quaterrylene
OvaleneComposed of eight fused benzene ringsLarger structure with different electronic characteristics

Quaterrylene's uniqueness lies in its ability to maintain high thermal stability while exhibiting strong fluorescence across a wide spectral range, making it particularly valuable in advanced materials science applications.

Scholl-Type Coupling Reactions

Scholl-type coupling reactions represent the most scalable method for synthesizing quaterrylene, a tetracyclic aromatic hydrocarbon composed of four linearly fused naphthalene units. This method involves the oxidative dimerization of perylene precursors using strong Brønsted acids and oxidants. For example, trifluoromethanesulfonic acid (TfOH) catalyzes the coupling of perylene in the presence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or molecular oxygen, achieving yields exceeding 80% under optimized conditions. The reaction proceeds via a cationic intermediate, where TfOH generates reactive arenium ions that undergo dehydrogenative coupling.

Key variables influencing yield and selectivity include:

  • Acid strength: TfOH’s superacidic nature (H₀ = −14.1) ensures efficient protonation of perylene.
  • Oxidant choice: DDQ provides a two-electron oxidation pathway, while oxygen acts as a terminal oxidant in a radical mechanism.
  • Solvent polarity: Nonpolar solvents like dichloromethane or chlorobenzene favor π-stacking interactions, directing regioselective coupling.

Table 1: Comparison of Scholl-Type Coupling Conditions

OxidantReaction Time (h)Yield (%)Purity (HPLC)
DDQ2485≥98
O₂ (1 atm)2482≥97

Post-synthesis purification involves Soxhlet extraction with methanol to remove oligomeric byproducts, followed by recrystallization in 1,2,4-trichlorobenzene. The resulting quaterrylene exhibits a characteristic absorption spectrum with λₐ = 568, 610, and 668 nm in N-methylpyrrolidone (NMP).

Iridium-Catalyzed Borylation and Solubility Enhancement

Direct C–H borylation of quaterrylene enables functionalization without disrupting its extended π-system. Iridium catalysts such as [Ir(OMe)(cod)]₂, combined with 4,4′-di- tert-butylbipyridine ligands, facilitate borylation at the 2,5,12,15 positions using bis(pinacolato)diboron (B₂pin₂) as the boron source. This method produces tetra-borylated quaterrylene (QB4) with 56% yield for terrylene analogs, though quaterrylene’s poor solubility limits yields to 0.4%.

Table 2: Borylation Reaction Parameters

ParameterTerryleneQuaterrylene
Catalyst loading20 mol%20 mol%
Temperature (°C)105105
Time (h)3838
Solubility (mg/mL)12.50.2

The borylated derivative QB4 demonstrates enhanced solubility in chloroform (0.5 mg/mL) compared to pristine quaterrylene (<0.01 mg/mL). Single-crystal X-ray diffraction confirms that borylation does not distort the planar quaterrylene core, maintaining a mean C–C bond length of 1.462 Å in the central region. Photophysical analysis reveals negligible shifts in absorption maxima (Δλₐ < 5 nm), as boron substituents minimally perturb the HOMO (−4.29 eV) and LUMO (−1.99 eV) energies.

Encapsulation in Carbon Nanotubes

Encapsulating quaterrylene within single-walled carbon nanotubes (SWNTs) modifies its electronic properties via excitation energy transfer (EET). The synthesis involves vapor-phase infiltration, where perylene is heated with SWNTs at 500°C under vacuum, followed by in situ oxidative coupling to form quaterrylene monomers and dimers. High-resolution transmission electron microscopy (HRTEM) shows that quaterrylene adopts a tilted alignment within 1.4–1.8 nm diameter SWNTs, with a 10° angle relative to the nanotube axis.

EET dynamics depend on SWNT diameter:

  • 1.4 nm SWNTs: EET from quaterrylene monomers occurs in 1.1 ± 0.2 ps via Coulombic dipole interactions.
  • 1.8 nm SWNTs: Faster EET (0.4 ± 0.1 ps) due to stronger wavefunction overlap.

Dimeric quaterrylene exhibits slower EET (3.8 ± 0.2 ps) due to symmetry-forbidden transitions, requiring higher-order multipole interactions. This encapsulation strategy enhances photostability, with encapsulated quaterrylene showing no degradation after 100 hours of continuous 532 nm laser irradiation.

Oxidative Dimerization and Dication Formation

Quaterrylene undergoes two-electron oxidation to form a stable dication (C₄₀H₂₀²⁺) in strong acidic media. Treatment with 1 M triflic acid in dichloroethane generates the dication within 30 minutes, as confirmed by solution-phase ¹H NMR spectroscopy. The dication’s NMR spectrum features downfield-shifted aromatic protons (δ = 10.48 ppm for H-1, δ = 10.24 ppm for H-2), indicative of paratropic ring currents.

Table 3: Spectroscopic Properties of Quaterrylene and Its Dication

PropertyNeutral QuaterryleneDication (C₄₀H₂₀²⁺)
λₐ (nm) in NMP568, 610, 668732, 816
Fluorescence λₑ (nm)715Non-emissive
Oxidation Potential (V vs Fc/Fc⁺)+0.69N/A

Electrochemical studies reveal a reversible oxidation wave at +0.69 V (vs Fc/Fc⁺), corresponding to the formation of the radical cation intermediate. The dication’s absorption extends into the near-infrared (NIR), with a molar extinction coefficient of ε₈₁₆ = 1.2 × 10⁵ M⁻¹cm⁻¹, making it suitable for NIR photonic applications.

XLogP3

10.9

Wikipedia

Quaterrylene

Dates

Modify: 2024-04-14

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